D-myo-Inositol 2,4-bisphosphate ammonium salt

Overview

Description

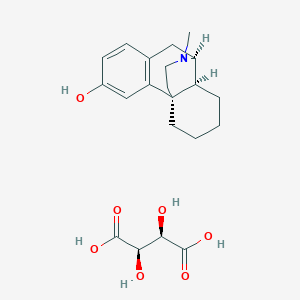

D-myo-Inositol 2,4-bisphosphate ammonium salt is a derivative of myo-inositol, an important biomolecule present in eukaryotic cells. It's involved in various biochemical processes and has diverse chemical and physical properties.

Synthesis Analysis

Synthesis of D-myo-inositol bisphosphate variants involves complex organic chemistry. A study by Reese and Ward (1987) discusses the synthesis of a related compound, D-myo-inositol 1,4,5-trisphosphate, which can give insights into the synthesis of D-myo-Inositol 2,4-bisphosphate ammonium salt (Reese & Ward, 1987).

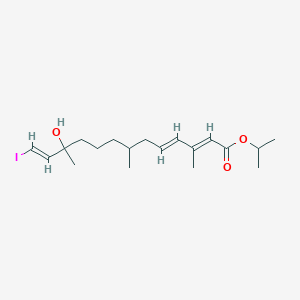

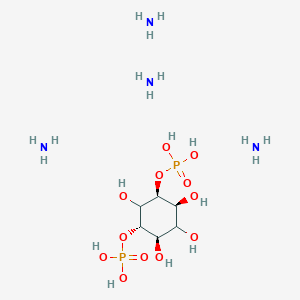

Molecular Structure Analysis

The molecular structure of D-myo-inositol bisphosphates is complex. Kremer et al. (2020) provide insights into the coordination chemistry of myo-inositol phosphates, which can be relevant for understanding the molecular structure of D-myo-Inositol 2,4-bisphosphate ammonium salt (Kremer et al., 2020).

Chemical Reactions and Properties

D-myo-Inositol bisphosphates undergo various chemical reactions. Stephens et al. (1993) describe the metabolism and chemical characterization of similar compounds, which may provide insights into the chemical reactions and properties of D-myo-Inositol 2,4-bisphosphate ammonium salt (Stephens et al., 1993).

Physical Properties Analysis

The physical properties of D-myo-Inositol 2,4-bisphosphate ammonium salt, like solubility and stability, can be inferred from studies on similar compounds. For instance, the study by Moyer et al. (1987) on a specific 1-phosphatase might give insights into the physical properties of D-myo-Inositol bisphosphates (Moyer et al., 1987).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are crucial. Laussmann et al. (1997) provide information on the chemical properties of diphospho-myo-inositol phosphates, which could be similar to those of D-myo-Inositol 2,4-bisphosphate ammonium salt (Laussmann et al., 1997).

Scientific Research Applications

Synthesis and Characterization

- Research has detailed the synthesis of various inositol phosphates, including methods to convert myo-inositol into ammonium salts of enantiomerically pure inositol trisphosphates. These studies highlight the techniques used to synthesize and purify inositol phosphate compounds, offering insights into the production of specific inositol phosphate derivatives like D-myo-Inositol 2,4-bisphosphate ammonium salt (Reese & Ward, 1987).

Biochemical Applications

- Inositol phosphates have been used to study biochemical pathways, including the quantification of inositol phosphates in biological samples. This demonstrates the role of inositol phosphates in cellular processes and their relevance in understanding molecular biology and biochemistry (Datorre, Corr, & Creer, 1990).

Interaction with Biomolecules

- The interaction of inositol phosphates with cations and biomolecules has been a subject of study, revealing their role in cellular signaling and metabolic processes. This information is crucial for understanding how D-myo-Inositol 2,4-bisphosphate ammonium salt may interact with various biomolecules within cellular environments (Persson, Türk, Nyman, & Sandberg, 1998).

Molecular Biology and Signaling

- Research into the enzymatic activity of inositol phosphates has provided insights into their role in signal transduction and enzymatic regulation. These studies help elucidate the biological functions of inositol phosphates, including potential roles that D-myo-Inositol 2,4-bisphosphate ammonium salt might play in cellular signaling mechanisms (Seyfred, Farrell, & Wells, 1984).

Mechanism of Action

Target of Action

D-myo-Inositol 2,4-bisphosphate ammonium salt is a member of the inositol phosphate (InsP) molecular family . These molecules play critical roles as small, soluble second messengers in the transmission of cellular signals .

Mode of Action

The compound interacts with its targets by binding to specific receptors. For instance, Ins (1,4,5)P3, a member of the same family, binds to its receptor on the endoplasmic reticulum, resulting in the opening of calcium channels and an increase in intracellular calcium .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, exogenous administration of inositol 4,5-bisphosphate and inositol 1,4,5-trisphosphate at a concentration of 3 x 10 (-5) mol/l increased LH release in superfused rat pituitary cells by 950 +/- 267% and 281 +/- 83%, respectively .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the storage temperature of the compound is recommended to be −20°C . .

Safety and Hazards

properties

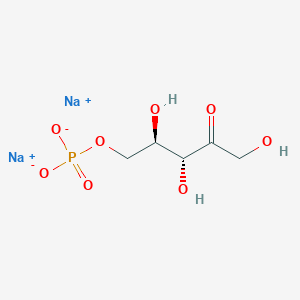

IUPAC Name |

azane;[(1S,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPCMXEOPACSF-KZRZVXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585185 | |

| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol 2,4-bisphosphate ammonium salt | |

CAS RN |

106358-02-5 | |

| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)